molecular formula C9H7B B1395637 1-Bromo-3-(prop-2-YN-1-YL)benzene CAS No. 859211-30-6

1-Bromo-3-(prop-2-YN-1-YL)benzene

Cat. No.: B1395637
CAS No.: 859211-30-6
M. Wt: 195.06 g/mol
InChI Key: QTGRNWLCNLLWJR-UHFFFAOYSA-N
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Description

1-Bromo-3-(prop-2-YN-1-YL)benzene is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a prop-2-yn-1-yl group is attached at the third position. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(prop-2-YN-1-YL)benzene can be synthesized through various methods. One common approach involves the reaction of 3-bromobenzyl bromide with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) in acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol displaces the bromine atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(prop-2-YN-1-YL)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in suitable solvents.

Major Products Formed:

  • Substituted benzene derivatives
  • Aldehydes and carboxylic acids
  • Alkenes and alkanes

Scientific Research Applications

1-Bromo-3-(prop-2-YN-1-YL)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(prop-2-YN-1-YL)benzene involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the prop-2-yn-1-yl group provide sites for chemical modifications, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(prop-2-YN-1-YL)benzene is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group, which confer distinct reactivity and versatility in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-bromo-3-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h1,3,5-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGRNWLCNLLWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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